1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with butylthio, iodo, and phenylsulfonyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- typically involves multi-step reactions starting from commercially available starting materials. The general synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of suitable precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of Substituents: The butylthio, iodo, and phenylsulfonyl groups are introduced through various substitution reactions
Final Purification: The final compound is purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the iodo position.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Chemical Biology: The compound serves as a tool for probing chemical interactions within biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylthio, iodo, and phenylsulfonyl groups differentiates it from other pyrrolo[2,3-b]pyridine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
CAS No. |
923583-63-5 |
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Molecular Formula |
C17H17IN2O2S2 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-butylsulfanyl-3-iodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H17IN2O2S2/c1-2-3-9-23-13-10-15-16(18)12-20(17(15)19-11-13)24(21,22)14-7-5-4-6-8-14/h4-8,10-12H,2-3,9H2,1H3 |
InChI Key |
RCVOPGUMXPGYCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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